Benzene-1,3-disulfonamide

Catalog No.
S615976
CAS No.
3701-01-7
M.F
C6H8N2O4S2
M. Wt
236.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,3-disulfonamide

CAS Number

3701-01-7

Product Name

Benzene-1,3-disulfonamide

IUPAC Name

benzene-1,3-disulfonamide

Molecular Formula

C6H8N2O4S2

Molecular Weight

236.3 g/mol

InChI

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)

InChI Key

HUYYFHGIHVULSU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N

solubility

0.01 M

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N

Synthesis and Structural Characterization of Benzene-1,3-disulfonamide-containing Heterocycles

Catalyst for One-Pot Synthesis of Benzimidazoles and Benzodiazepines

Conjugate Addition of Indole and Pyrrole

Synthesis of Benzimidazoles

Double-Conjugate 1,4-Addition of Indoles

Synthesis of Benzimidazoles from o-Phenylenediamine

Benzene-1,3-disulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to a benzene ring at the 1 and 3 positions. Its chemical formula is C6H8N2O4S2C_6H_8N_2O_4S_2, and it has a molecular weight of approximately 236.27 g/mol. The compound typically appears as a white to light-colored crystalline solid and is insoluble in water, making it relevant for various applications in organic chemistry and pharmaceuticals .

, including:

  • Bromination: It can act as a reagent in benzylic bromination reactions, facilitating the introduction of bromine into alkyl benzenes .
  • Formylation: The compound can be utilized in the formylation of primary and secondary amines and alcohols when used with ethyl formate as a catalyst .
  • Methoxymethylation: It can also be involved in the methoxymethylation of alcohols in the presence of formaldehyde dimethyl acetal .

These reactions highlight its utility as a versatile reagent in organic synthesis.

Benzene-1,3-disulfonamide exhibits notable biological activities. It has been studied for its potential antibacterial properties, particularly against certain strains of bacteria. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby showcasing its relevance in drug development . Additionally, its derivatives have been explored for anti-inflammatory effects.

Several methods exist for synthesizing benzene-1,3-disulfonamide:

  • Direct Sulfonation: This involves the treatment of benzene with sulfuric acid and chlorosulfonic acid to introduce sulfonyl groups.
  • Amidation: Benzene-1,3-disulfonyl chloride can be reacted with ammonia or amines under controlled conditions to yield benzene-1,3-disulfonamide.
  • Polymerization Reactions: Some studies have reported the synthesis of polymeric forms of benzene-1,3-disulfonamide through radical polymerization techniques .

These methods allow for the production of both the compound itself and its derivatives.

Benzene-1,3-disulfonamide has various applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of antibacterial agents.
  • Organic Synthesis: Its reactivity makes it valuable in producing other chemical compounds through various organic reactions.
  • Research: It serves as a reagent in laboratory studies focusing on reaction mechanisms and synthetic methodologies .

Interaction studies involving benzene-1,3-disulfonamide have focused on its reactivity with other compounds. For instance:

  • Reactivity with Amines: The compound has shown significant interactions with primary and secondary amines during formylation reactions.
  • Complex Formation: Studies have indicated that it can form complexes with metal ions, which may enhance its catalytic properties .

These interactions are crucial for understanding its behavior in different chemical environments.

Benzene-1,3-disulfonamide shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzene-1,4-disulfonamideDisulfonamideDifferent sulfonamide positioning; potential distinct reactivity.
N,N-Dimethylbenzene-1,3-disulfonamideDimethyl derivativeEnhanced solubility and altered biological activity.
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamideTetrabrominated derivativeIncreased reactivity due to bromine substituents; used for bromination reactions.
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide)Polymeric formExhibits different physical properties; useful in polymer chemistry.

Benzene-1,3-disulfonamide is unique due to its specific positioning of sulfonamide groups on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.

XLogP3

-0.6

LogP

-0.55 (LogP)

Wikipedia

Benzene-1-3-disulfonamide

Dates

Last modified: 08-15-2023

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